molecular formula C13H12OS2 B15340537 2-(3-Methylbenzylidene)-5-(methylthio)thiophen-3(2H)-one

2-(3-Methylbenzylidene)-5-(methylthio)thiophen-3(2H)-one

Cat. No.: B15340537
M. Wt: 248.4 g/mol
InChI Key: CQILOYQFPFOSBY-KPKJPENVSA-N
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Description

2-(3-Methylbenzylidene)-5-(methylthio)thiophen-3(2H)-one is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methylbenzylidene group and a methylthio group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbenzylidene)-5-(methylthio)thiophen-3(2H)-one typically involves the condensation of 3-methylbenzaldehyde with 5-(methylthio)thiophene-2-carbaldehyde in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

3-Methylbenzaldehyde+5-(Methylthio)thiophene-2-carbaldehydeBase, HeatThis compound\text{3-Methylbenzaldehyde} + \text{5-(Methylthio)thiophene-2-carbaldehyde} \xrightarrow{\text{Base, Heat}} \text{this compound} 3-Methylbenzaldehyde+5-(Methylthio)thiophene-2-carbaldehydeBase, Heat​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbenzylidene)-5-(methylthio)thiophen-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the benzylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

2-(3-Methylbenzylidene)-5-(methylthio)thiophen-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(3-Methylbenzylidene)-5-(methylthio)thiophen-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzylidene and methylthio groups can influence its binding affinity and specificity. In materials science, its electronic properties are crucial for its function in devices.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylbenzylidene)-5-(methylthio)thiophene
  • 2-(3-Methylbenzylidene)-5-(methylthio)furan
  • 2-(3-Methylbenzylidene)-5-(methylthio)pyrrole

Uniqueness

2-(3-Methylbenzylidene)-5-(methylthio)thiophen-3(2H)-one is unique due to the combination of the thiophene ring with the benzylidene and methylthio groups. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H12OS2

Molecular Weight

248.4 g/mol

IUPAC Name

(2E)-2-[(3-methylphenyl)methylidene]-5-methylsulfanylthiophen-3-one

InChI

InChI=1S/C13H12OS2/c1-9-4-3-5-10(6-9)7-12-11(14)8-13(15-2)16-12/h3-8H,1-2H3/b12-7+

InChI Key

CQILOYQFPFOSBY-KPKJPENVSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/2\C(=O)C=C(S2)SC

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)C=C(S2)SC

Origin of Product

United States

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